3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 851410-68-9
Cat. No.: VC4794357
Molecular Formula: C27H30N4O2S2
Molecular Weight: 506.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851410-68-9 |
|---|---|
| Molecular Formula | C27H30N4O2S2 |
| Molecular Weight | 506.68 |
| IUPAC Name | 3-(3,5-dimethylphenyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C27H30N4O2S2/c1-18-13-19(2)15-22(14-18)31-26(33)25-23(16-20(3)35-25)28-27(31)34-17-24(32)30-11-9-29(10-12-30)21-7-5-4-6-8-21/h4-8,13-15,20H,9-12,16-17H2,1-3H3 |
| Standard InChI Key | RVLDSUQXYXAOGZ-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC(=CC(=C5)C)C |
Introduction
The compound 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative. Thienopyrimidines are heterocyclic compounds known for their structural similarity to purine bases like adenine and guanine, making them bioisosteres with broad pharmacological potential. This particular compound exhibits a complex molecular structure, combining a thieno[3,2-d]pyrimidine scaffold with functional groups that enhance its biological activity.
Structural Overview
The compound features:
-
A thieno[3,2-d]pyrimidine core, which is a bicyclic ring system containing sulfur and nitrogen atoms.
-
Substituents such as:
-
A 3,5-dimethylphenyl group at position 3.
-
A methyl group at position 6.
-
A (4-phenylpiperazin-1-yl)ethylthio group at position 2.
-
This structural complexity suggests potential interactions with multiple biological targets, making it an interesting candidate for medicinal chemistry research.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves:
-
Formation of the thieno[3,2-d]pyrimidine scaffold:
-
Functionalization of the scaffold:
Biological Activity
Thienopyrimidines are recognized for their diverse pharmacological activities:
Anti-inflammatory Potential
The compound's piperazine moiety may contribute to its anti-inflammatory effects by targeting enzymes like cyclooxygenase or lipoxygenase .
Antimicrobial and Antiviral Activities
Thienopyrimidines exhibit broad-spectrum antimicrobial properties against bacteria, fungi, and viruses due to their ability to disrupt nucleic acid synthesis . The sulfur-containing groups in this compound could enhance these effects by increasing lipophilicity.
Analytical Characterization
The characterization of this compound would involve techniques such as:
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
-
To determine molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
To identify functional groups like carbonyl () and thioether () bonds.
-
Applications and Future Directions
This compound holds promise in several therapeutic areas:
-
Drug Development:
-
Antimicrobial Research:
Future studies should focus on optimizing its pharmacokinetics and minimizing toxicity through further SAR exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume